molecular formula C12H19ClN2O4 B579969 Carbidopa Ethyl Ester CAS No. 96115-88-7

Carbidopa Ethyl Ester

Cat. No. B579969
CAS RN: 96115-88-7
M. Wt: 290.744
InChI Key: RDZNHZDWWRBLCA-UHFFFAOYSA-N
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Description

Carbidopa Ethyl Ester is an impurity standard of Carbidopa . It is chemically a decarboxylase inhibitor . Carbidopa does not directly treat the symptoms of Parkinson’s disease but enhances the effectiveness of levodopa, a precursor to dopamine . It is used in the management and treatment of Parkinson’s disease (PD) and is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in PD .


Molecular Structure Analysis

Carbidopa Ethyl Ester has a molecular formula of C12H18N2O4 . Its IUPAC name is ethyl 3- (3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate . The molecular weight is 254.28 g/mol .


Chemical Reactions Analysis

Esters, including Carbidopa Ethyl Ester, are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .

Scientific Research Applications

1. Antagonism of Conditioned Salivation in Dogs

Carbidopa has been studied for its effects on conditioned salivation in unanesthetized dogs. This research suggests the involvement of central rather than peripheral mechanisms in the inhibition of conditioned salivation by carbidopa (Sweet & Gaul, 1977).

2. Inhibitory Effects on T Cell Activation

Carbidopa shows promise in inhibiting T cell responses both in vitro and in vivo, suggesting potential therapeutic use in suppressing T cell-mediated pathologies (Zhu et al., 2017).

3. Potential Anticancer Effects

Carbidopa demonstrates anticancer effects, notably in inhibiting pancreatic cancer cell proliferation. Its action as an aryl hydrocarbon receptor (AhR) agonist is proposed as a mechanism for its anticancer properties (Ogura et al., 2017).

4. Altered Tryptophan Metabolism in Cancer Cells

Studies indicate that carbidopa can alter tryptophan metabolism in breast cancer and melanoma cells, leading to the formation of pro-proliferative metabolites (Duarte et al., 2019).

5. Suppression of Prostate Cancer

Research demonstrates that carbidopa suppresses the growth of prostate cancer by downregulating androgen receptor protein expression through AhR-mediated ubiquitination and degradation (Chen et al., 2020).

6. Impact on Urinary Sodium Excretion

Carbidopa has been studied for its effect on urinary sodium excretion, suggesting a potential role of dopamine as an intrarenal natriuretic hormone (Ball & Lee, 1977).

7. Repurposing for Cancer Treatment

Carbidopa shows potential in treating various types of human cancers, with evidence of efficacy in both in vitro and in vivo studies (Ganapathy et al., 2016).

properties

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYOMTNVXXPNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620938
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbidopa Ethyl Ester

CAS RN

91908-71-3
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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